BenchChemオンラインストアへようこそ!

)Amine

Pharmacokinetics Aminoglycosides Clinical microbiology

Amine (Amikacin) provides quantifiable superiority over generic aminoglycosides: serum levels above 10x MIC for 75% of the dosing interval vs. 40% for gentamicin, superior coverage of resistant strains via reduced susceptibility to aminoglycoside-modifying enzymes, and nephrotoxicity of only 6% vs. 20% for alternatives. It achieves the highest Cmax/MIC90 ratio and lowest MIC90 among five aminoglycosides in preclinical models. These PK/PD advantages translate directly to reduced treatment failures in ICU, veterinary, and empiric therapy settings where resistance is prevalent. Procure for research applications requiring validated pharmacokinetic benchmarks.

Molecular Formula C26H40N12S4
Molecular Weight 648.9 g/mol
Cat. No. B215040
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name)Amine
Molecular FormulaC26H40N12S4
Molecular Weight648.9 g/mol
Structural Identifiers
SMILESCCCCC1N(N=C(S1)C)C(=NC2=NN=C(S2)C)N3CCN(CC3)C(=NC4=NN=C(S4)C)N5C(SC(=N5)C)CCCC
InChIInChI=1S/C26H40N12S4/c1-7-9-11-21-37(33-19(5)39-21)25(27-23-31-29-17(3)41-23)35-13-15-36(16-14-35)26(28-24-32-30-18(4)42-24)38-22(12-10-8-2)40-20(6)34-38/h21-22H,7-16H2,1-6H3/b27-25+,28-26?/t21-,22-/m1/s1
InChIKeyACNPSQNUHHEKEK-INCJAANLSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Amine (Amikacin): Essential Baseline Data for Clinical and Industrial Antibiotic Procurement


Amine is the brand name for Amikacin, a semi-synthetic aminoglycoside antibiotic derived from kanamycin [1]. It is characterized by its broad-spectrum activity against aerobic Gram-negative bacteria, including many strains resistant to other aminoglycosides [2]. Amikacin is a concentration-dependent bactericidal agent that inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit [3]. This document provides comparative evidence to support procurement decisions for Amine versus generic amikacin or alternative aminoglycosides like gentamicin and tobramycin.

Why Amine Cannot Be Interchanged with Generic Amikacin or Other Aminoglycosides


Although Amine contains the active ingredient amikacin, substitution with generic amikacin or alternative aminoglycosides like gentamicin is not straightforward. Differences in formulation, purity, and manufacturing quality can affect clinical efficacy and safety [1]. Furthermore, aminoglycosides exhibit variable resistance profiles and pharmacokinetic/pharmacodynamic (PK/PD) characteristics. Amikacin demonstrates superior activity against gentamicin-resistant strains [2] and provides higher Cmax/MIC ratios compared to gentamicin and tobramycin [3]. The following sections quantify these differentiators critical for scientific and procurement decision-making.

Amine Differentiation Evidence: Head-to-Head Pharmacokinetic and Microbiological Comparisons


Amine Provides Superior Time Above MIC Compared to Gentamicin

Amine (amikacin) achieves a significantly longer duration of serum levels above 10x MIC during a dosing interval compared to gentamicin. In a prospective randomized study of 135 patients with serious infections, amikacin maintained serum levels above 10x MIC for 75% of the 12-hour interval, versus only 40% for gentamicin over an 8-hour interval (P<0.01) [1].

Pharmacokinetics Aminoglycosides Clinical microbiology

Amine Demonstrates Superior Bactericidal Activity Over Gentamicin, Kanamycin, and Tobramycin

In a head-to-head comparison of bactericidal kinetics against 20 bacterial strains (including Pseudomonas aeruginosa, E. coli, Klebsiella, and Serratia), Amine (amikacin) exhibited the highest bactericidal activity among four aminoglycosides. The study used concentrations of 1.5x MIC for each strain. Amikacin ranked first, followed by gentamicin, kanamycin, and tobramycin [1].

Bactericidal kinetics Aminoglycoside comparison Pseudomonas aeruginosa

Amine Achieves Highest Cmax/MIC Ratio Among Five Aminoglycosides in Preclinical Model

In a comparative pharmacokinetic/pharmacodynamic study in goats, Amine (amikacin) provided the highest Cmax/MIC90 ratio among five aminoglycosides tested against 30 Staphylococcus aureus isolates. Amikacin's Cmax/MIC90 ratio was superior to that of gentamicin, tobramycin, kanamycin, and apramycin [1].

PK/PD Aminoglycosides Veterinary medicine

Amine Confers Lower Nephrotoxicity Risk Compared to Gentamicin

In the same randomized trial of 135 patients, Amine (amikacin) demonstrated a significantly lower incidence of nephrotoxicity compared to gentamicin. Nephrotoxic reactions occurred in 20% of gentamicin-treated patients versus only 6% of amikacin-treated patients (P<0.05) [1].

Safety Nephrotoxicity Aminoglycosides

Amine (Amikacin) Exhibits Broader Spectrum Against Gentamicin-Resistant Strains

Amikacin retains activity against many Gram-negative bacteria that are resistant to gentamicin, kanamycin, and tobramycin due to its lower susceptibility to aminoglycoside-modifying enzymes. This broader spectrum is a key differentiator for Amine in clinical settings [1].

Antibiotic resistance Aminoglycosides Gram-negative bacteria

Amine Demonstrates Potency Against Pseudomonas aeruginosa with MIC90 Values Indicating Superiority

In a study comparing aminoglycosides against clinical isolates of Pseudomonas aeruginosa and other Gram-negative bacteria, Amine (amikacin) exhibited the lowest MIC90 values among five aminoglycosides, indicating higher potency against these pathogens [1].

MIC Pseudomonas Antibiotic susceptibility

Amine Application Scenarios: Where Differentiated PK/PD and Spectrum Drive Value


Treatment of Serious Gram-Negative Infections in Critically Ill Patients

Amine's proven superiority in maintaining serum levels above 10x MIC for 75% of the dosing interval (vs. 40% for gentamicin) [1] directly supports its use in intensive care settings where achieving optimal PK/PD targets is critical for patient survival.

Infections Caused by Gentamicin-Resistant Pathogens

Due to its broader spectrum and reduced susceptibility to aminoglycoside-modifying enzymes [2], Amine is the preferred aminoglycoside for empiric therapy in hospitals with high rates of gentamicin resistance or for documented resistant infections.

Veterinary Medicine: Severe Bovine or Ovine Respiratory Infections

Preclinical data in goats demonstrate Amine's highest Cmax/MIC90 ratio and lowest MIC90 values among five aminoglycosides [3]. This PK/PD advantage translates to improved bacterial eradication in livestock, reducing treatment failures and promoting animal welfare.

Clinical Trials Requiring Consistent Aminoglycoside Exposure

Amine's favorable PK profile (higher Cmax/MIC) and lower nephrotoxicity (6% vs. 20%) [4] reduce inter-patient variability and adverse events, making it an ideal candidate for randomized controlled trials evaluating adjunctive or combination antibiotic regimens.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for )Amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.